

# 2-(2-Bromo-6-fluorophenyl)acetonitrile structure

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## Compound of Interest

Compound Name: 2-(2-Bromo-6-fluorophenyl)acetonitrile

Cat. No.: B1374272

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An In-Depth Technical Guide to **2-(2-Bromo-6-fluorophenyl)acetonitrile**: Structure, Synthesis, and Applications

## Executive Summary

**2-(2-Bromo-6-fluorophenyl)acetonitrile** is a halogenated aromatic nitrile that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring vicinal bromo and fluoro groups ortho to the acetonitrile moiety, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive technical overview of its structure, a detailed, field-proven synthesis protocol with mechanistic rationale, methods for analytical characterization, and a discussion of its applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

## Molecular Identity and Physicochemical Properties

The foundational aspect of **2-(2-Bromo-6-fluorophenyl)acetonitrile** is its distinct molecular structure, which dictates its reactivity and utility. The ortho-bromo and -fluoro substituents create a sterically and electronically unique environment around the benzylic carbon, influencing its reaction pathways.

Caption: Chemical structure of **2-(2-Bromo-6-fluorophenyl)acetonitrile**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	936693-22-0	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[1][2][3]
Molecular Weight	214.03 g/mol	[1][2][3]
IUPAC Name	2-(2-Bromo-6-fluorophenyl)acetonitrile	[4]
Synonyms	2-Bromo-6-fluorophenylacetonitrile	[3]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid	[5]
Purity	Typically ≥98%	[3]
Storage Conditions	Sealed in a dry environment at 2-8°C	[1]
Solubility	Soluble in organic solvents like DMSO, CH <sub>2</sub> Cl <sub>2</sub>	[5]

## Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **2-(2-Bromo-6-fluorophenyl)acetonitrile** involves a nucleophilic substitution reaction. This process utilizes the corresponding benzyl halide as a precursor and a cyanide salt as the nucleophile.

## Causality Behind Experimental Choices

The chosen protocol is a robust S<sub>N</sub>2 reaction. The precursor, 2-bromo-6-fluorobenzyl bromide, provides an excellent electrophilic benzylic carbon. The primary bromide is a good leaving group, facilitating the substitution.

- **Choice of Nucleophile:** Sodium cyanide (NaCN) or potassium cyanide (KCN) are used as the cyanide source. The cyanide ion ( $\text{C}\equiv\text{N}^-$ ) is a potent nucleophile that readily attacks the electrophilic benzylic carbon.
- **Choice of Solvent:** A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is optimal.<sup>[5]</sup> DMSO effectively solvates the sodium cation ( $\text{Na}^+$ ) while leaving the cyanide anion poorly solvated, thereby increasing its nucleophilicity and reaction rate.
- **Temperature Control:** The reaction is initiated at an elevated temperature to overcome the activation energy but is carefully controlled to prevent side reactions or decomposition.<sup>[5]</sup>

Caption: General workflow for the synthesis of **2-(2-Bromo-6-fluorophenyl)acetonitrile**.

## Self-Validating Experimental Protocol

This protocol is adapted from established methods for analogous compounds and includes integrated validation steps.<sup>[5]</sup>

- **Reaction Setup:** To a solution of sodium cyanide (1.2 equivalents) in anhydrous DMSO, add 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) portion-wise under a nitrogen atmosphere.
- **Execution:** Heat the reaction mixture to 90°C. An exotherm may be observed. Maintain the internal temperature below 100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
- **Workup & Extraction:** Cool the mixture to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic extracts with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification (Validation Step 1):** Purify the crude residue by silica gel flash chromatography using a hexane/ethyl acetate gradient. This step isolates the desired product from unreacted starting materials and byproducts.

- Characterization (Validation Step 2): Collect the pure fractions and remove the solvent. Confirm the identity and purity of the resulting white solid using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and MS analysis (see Section 3).

## Analytical Characterization and Structural Elucidation

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.<sup>[6]</sup>

Table 3: Expected Spectroscopic Data

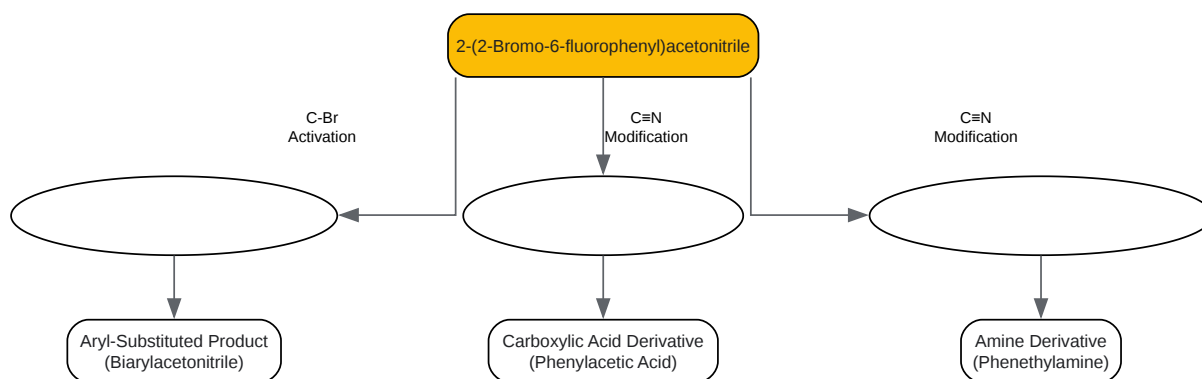
Technique	Expected Observation	Rationale
$^1\text{H}$ NMR	Aromatic region ( $\delta$ 7.0-7.8 ppm) showing complex multiplets for 3H. A singlet or tight doublet around $\delta$ 4.0 ppm for the benzylic $-\text{CH}_2-$ group (2H).	The aromatic protons are coupled to each other and to the $^{19}\text{F}$ nucleus. The benzylic protons are adjacent to the phenyl ring.
$^{13}\text{C}$ NMR	Signal for the nitrile carbon ( $\text{C}\equiv\text{N}$ ) around $\delta$ 115-120 ppm. Signals for the benzylic carbon ( $-\text{CH}_2-$ ) around $\delta$ 20-30 ppm. Multiple signals in the aromatic region ( $\delta$ 110-160 ppm), with C-F and C-Br signals showing characteristic splitting and shifts.	Each unique carbon atom in the molecule will produce a distinct signal.
IR Spectroscopy	A sharp, strong absorption band at $\sim 2250\text{ cm}^{-1}$ .	This is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile functional group.[7]
Mass Spectrometry (EI-MS)	Molecular ion peaks ( $\text{M}^+$ , $\text{M}+2^+$ ) at $m/z \approx 213$ and $215$ with a $\sim 1:1$ intensity ratio.	This isotopic pattern is the definitive signature of a molecule containing one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). [7]

## Reactivity and Applications in Drug Discovery

**2-(2-Bromo-6-fluorophenyl)acetonitrile** is not merely an endpoint but a versatile intermediate. Its functional groups serve as handles for extensive chemical modification, making it highly valuable in the synthesis of pharmaceutical agents.[5][8]

The nitrile group is a key pharmacophore, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[8] Phenylacetonitrile derivatives are core components of

various drugs, including kinase inhibitors used in oncology.[5][9] The bromo-fluoro substitution pattern allows for selective, late-stage diversification.



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Caption: Key synthetic transformations of **2-(2-Bromo-6-fluorophenyl)acetonitrile**.

- **Cross-Coupling Reactions:** The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amine groups. This is a cornerstone of modern library synthesis for drug screening.
- **Nitrile Group Transformations:** The nitrile can be hydrolyzed to the corresponding phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs. Alternatively, it can be reduced to a phenethylamine, a foundational structure for numerous neurologically active agents.

## Safety and Handling Protocols

Due to its functional groups, **2-(2-Bromo-6-fluorophenyl)acetonitrile** and related compounds must be handled with appropriate care.

- **Toxicity:** Similar bromoacetonitrile compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[10][11] They are irritants to the skin, eyes, and respiratory system.[12]

[13]

- Reactivity Hazards: Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[11] It is incompatible with strong oxidizing agents and strong bases.[12]
- Handling Recommendations:
  - Always work in a well-ventilated chemical fume hood.[10]
  - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
  - Avoid creating dust or aerosols.
  - Keep away from incompatible materials.
- Storage: Store in a tightly sealed container in a cool, dry, and locked area designated for toxic chemicals.[1][13]

## Conclusion

**2-(2-Bromo-6-fluorophenyl)acetonitrile** is a high-value chemical intermediate whose utility is derived from its unique and strategically functionalized structure. The presence of a modifiable nitrile group and an aryl bromide suitable for cross-coupling makes it an ideal starting point for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its potential in advancing the frontiers of drug discovery and materials science.

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